Diethyl 2-Fluorobenzylphosphonate
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Overview
Description
Synthesis Analysis
The synthesis of Diethyl 2-Fluorobenzylphosphonate involves several steps. A mixture of triethyl phosphite and 1-(bromomethyl)-2-fluorobenzene was stirred under N2 at 87 °C overnight . The mixture was then cooled to room temperature .
Molecular Structure Analysis
The molecular formula of Diethyl 2-Fluorobenzylphosphonate is CHFOP . It has an average mass of 260.199 Da and a monoisotopic mass of 260.061371 Da .
Chemical Reactions Analysis
Diethyl 2-Fluorobenzylphosphonate can undergo various chemical reactions. For instance, it can react via dipolar cycloaddition and other pathways to provide access to diverse classes of nitrogen heterocycles .
Physical And Chemical Properties Analysis
Diethyl 2-Fluorobenzylphosphonate has a density of 1.2±0.1 g/cm^3 . Its boiling point is 324.7±44.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 56.7±3.0 kJ/mol .
Scientific Research Applications
- Researchers have synthesized several diethyl benzylphosphonate derivatives, including Diethyl 2-Fluorobenzylphosphonate, and evaluated their antimicrobial properties . Notably, two compounds demonstrated comparable activity to established antimicrobial agents such as ciprofloxacin, bleomycin, and cloxacillin.
- The two-step acidic hydrolysis of α-hydroxybenzylphosphonates and related derivatives was studied to determine kinetics and reactivity. This research sheds light on the behavior of differently substituted phosphonates during hydrolysis .
- O,O-Diethyl 3-carbamoyl-4-hydroxy(5-oxopyrrolidin-2-yl)phosphonate was obtained from O,O-diethyl 2-benzyl-4,5-dimethoxycarbonyl(isoxazolidin-3-yl)phosphonate through hydrogenation and subsequent treatment with ammonia. Additionally, transformation of O,O-diethyl 2-benzyl-4,5-dihydroxymethyl(isoxazolidin-3-yl)phosphonate led to O,O-diethyl 3-aminomethyl-4 … (further details available in the referenced study) .
Antimicrobial Agents
Hydrolysis Kinetics
Functionalization and Transformation
Safety and Hazards
Mechanism of Action
Target of Action
Diethyl 2-Fluorobenzylphosphonate is a phosphonate compound. Phosphonates are known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes . .
Mode of Action
Phosphonates, in general, are known to inhibit metabolic enzymes by mimicking the structure of natural substrates, thus interfering with the enzyme’s ability to catalyze its intended reaction .
Biochemical Pathways
Phosphonates are known to interfere with various metabolic pathways due to their ability to inhibit key enzymes .
Pharmacokinetics
It’s important to note that these properties significantly impact the bioavailability of a compound .
Result of Action
Phosphonates, in general, can disrupt normal cellular function by inhibiting key metabolic enzymes .
properties
IUPAC Name |
1-(diethoxyphosphorylmethyl)-2-fluorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FO3P/c1-3-14-16(13,15-4-2)9-10-7-5-6-8-11(10)12/h5-8H,3-4,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIMXNFVVHBLMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=CC=C1F)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FO3P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-Fluorobenzylphosphonate |
Synthesis routes and methods
Procedure details
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